molecular formula C8H7ClN2O3 B12983964 N-(3-Chlorophenyl)-2-nitroacetamide

N-(3-Chlorophenyl)-2-nitroacetamide

Cat. No.: B12983964
M. Wt: 214.60 g/mol
InChI Key: FILCGFNTVQJOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chlorophenyl)-2-nitroacetamide is a chemical reagent for research and development, offered for investigative purposes. This compound is part of a class of substituted acetamides that are of significant interest in medicinal chemistry and antimicrobial research . Chlorinated aromatic compounds are a cornerstone of modern drug design, with over 250 FDA-approved drugs containing a chlorine atom, as the halogen can profoundly improve a molecule's pharmacokinetic and pharmacological properties by altering its pKa, metabolic rate, and dipole moment . Research on structurally related N-(substituted phenyl)-2-chloroacetamides has demonstrated potent efficacy against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The biological activity of these molecules is highly dependent on the position of substituents on the phenyl ring, guiding structure-activity relationship (SAR) studies . Compounds featuring nitro-aromatic groups are also explored for their potential in synthesizing complex bioactive molecules, such as Schiff bases, which are investigated for applications including human Cyclophilin D (CypD) inhibitory activity . As a research compound, it is intended for use in developing novel synthetic pathways, probing biological mechanisms, and conducting quantitative structure-activity relationship (QSAR) analyses. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the relevant Safety Data Sheet (SDS) for a structurally similar nitroacetamide compound prior to handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-nitroacetamide

InChI

InChI=1S/C8H7ClN2O3/c9-6-2-1-3-7(4-6)10-8(12)5-11(13)14/h1-4H,5H2,(H,10,12)

InChI Key

FILCGFNTVQJOPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for N 3 Chlorophenyl 2 Nitroacetamide

Established Synthetic Pathways to N-(3-Chlorophenyl)-2-nitroacetamide

The cornerstone of synthesizing this compound lies in the formation of an amide bond between 3-chloroaniline (B41212) and a derivative of 2-nitroacetic acid. This transformation is classically achieved through nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Mechanisms

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction. This reaction involves the attack of the nucleophilic nitrogen atom of 3-chloroaniline on the electrophilic carbonyl carbon of an activated 2-nitroacetic acid derivative, typically 2-nitroacetyl chloride.

The reaction proceeds via a tetrahedral intermediate. organic-chemistry.org The lone pair of electrons on the nitrogen of 3-chloroaniline initiates a nucleophilic attack on the carbonyl carbon of 2-nitroacetyl chloride. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a mild base like triethylamine (B128534) or pyridine (B92270), yields the stable amide product, this compound, and the corresponding ammonium (B1175870) salt. mdpi.com

A typical reaction involves dissolving 3-chloroaniline in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether. An equimolar amount of 2-nitroacetyl chloride is then added, often at reduced temperatures to control the exothermic reaction. A base is included to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. mdpi.com

Table 1: Conventional Synthesis of N-aryl amides via Nucleophilic Acyl Substitution

AmineAcylating AgentSolventBaseYield (%)Reference
2-(3-chlorophenyl)ethan-1-amine4-nitrobenzoyl chlorideDichloromethaneTriethylamine90 mdpi.com
3,4-dichloroanilineChloroacetyl chlorideBenzene (B151609)Triethylamine- irjmets.com
AnilineBenzoic acidPyridineTiCl498 d-nb.info

Catalytic Approaches in this compound Synthesis

While the use of stoichiometric amounts of activating agents and bases is common, catalytic methods for amide bond formation represent a more atom-economical approach. Lewis acids are known to catalyze amidation reactions by activating the carboxylic acid or its derivative, making the carbonyl carbon more electrophilic. d-nb.infoyoutube.com

In the context of synthesizing this compound, a Lewis acid catalyst such as titanium(IV) chloride (TiCl4) or a boronic acid derivative could potentially facilitate the direct condensation of 3-chloroaniline with 2-nitroacetic acid. d-nb.inforesearchgate.net The Lewis acid would coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the aniline. youtube.com This approach can circumvent the need to prepare the more reactive but less stable acyl chloride beforehand. However, these catalytic methods often require high temperatures and anhydrous conditions to drive the reaction to completion by removing the water formed. researchgate.net

Ruthenium catalysts have also been employed for the synthesis of amides from carboxylic acids and amines, offering a pathway with high atom economy. nih.gov Such catalytic systems could, in principle, be adapted for the synthesis of this compound.

Development of Novel Synthetic Routes to this compound Analogues

In line with the growing emphasis on sustainable chemical manufacturing, novel synthetic routes for N-aryl acetamides, including analogues of this compound, are being explored. These methods often employ green chemistry principles to reduce waste, energy consumption, and the use of hazardous materials.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of alternative energy sources, safer solvents, and catalytic reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org Microwave irradiation directly heats the reactants and solvent, leading to rapid temperature increases and often resulting in significantly shorter reaction times and higher yields compared to conventional heating methods. indianchemicalsociety.comnih.govresearchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Amide Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Time 2-3 hoursA few minutes nih.gov
Yield Moderate (e.g., 50-72%)Good to Excellent (e.g., 75-87%) indianchemicalsociety.comnih.gov

Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. The formation, growth, and implosive collapse of bubbles in a liquid create localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates. nih.gov

Ultrasound has been successfully applied to the synthesis of various amides and heterocyclic compounds, often under mild, solvent-free, or aqueous conditions. rsc.orgrsc.org The synthesis of N-substituted amides can be achieved in shorter times and with higher yields using ultrasound assistance. organic-chemistry.org For the preparation of this compound analogues, an ultrasound-assisted approach could offer a more sustainable alternative to traditional methods by reducing energy consumption and potentially enabling the use of less hazardous solvents. nih.gov

Table 3: Effect of Ultrasound on Amide Synthesis

ReactionSilent ConditionsUltrasound-Assisted ConditionsReference
Time 5 hours1 hour nih.gov
Yield 55%96% nih.gov
Flow Chemistry Applications

The application of flow chemistry to the synthesis of this compound, while not explicitly documented, can be inferred from its successful application to related N-arylacetamide syntheses. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. For the synthesis of N-arylacetamides, a key step is often the N-acetylation of an arylamine. In a flow setup, a solution of the arylamine (such as 3-chloroaniline) and an acetylating agent could be continuously pumped and mixed in a heated microreactor. This approach allows for precise control over reaction temperature and residence time, often leading to higher yields and purity in shorter reaction times compared to batch methods. The inherent safety of containing potentially hazardous reactions within a closed, small-volume system makes flow chemistry particularly attractive for nitrated compounds.

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is of high importance in pharmaceutical research. For analogues of this compound, where a chiral center could be introduced, stereoselective synthesis would be paramount. A relevant approach is the Ugi four-component reaction, which has been successfully used for the stereoselective synthesis of C–N atropisomeric peptide analogues. rsc.org This one-pot reaction combines an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone to create complex molecules with high stereocontrol. By carefully selecting chiral starting materials or catalysts, it is possible to direct the reaction towards a specific stereoisomer. For instance, using a chiral amine or carboxylic acid in a Ugi reaction with components that would form an analogue of this compound could provide a pathway to enantiomerically enriched libraries of related compounds.

DiastereomerReagentsSolventTemperature (°C)Yield (%)Diastereomeric Ratio
Diastereomer Aortho-substituted anilines, aldehydes, carboxylic acids, isocyanidesTFE25up to 92%>95:5
Diastereomer Bortho-substituted anilines, aldehydes, carboxylic acids, isocyanidesDCM50up to 85%>95:5

This table illustrates the stereodivergent synthesis of peptide analogues using the Ugi reaction, demonstrating how reaction conditions can be tuned to selectively produce different diastereomers, a principle applicable to the synthesis of chiral analogues of this compound. rsc.org

High-Throughput Synthesis and Combinatorial Chemistry for this compound Libraries

High-throughput synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of compounds for screening purposes. While no specific high-throughput synthesis of this compound has been reported, methods developed for other classes of amides are highly relevant. For example, a one-pot, solid-phase method has been developed for the high-throughput synthesis of N3-substituted 5-arylidene-2-thiohydantoin amides. nih.gov This approach utilizes a solid support, which simplifies purification and allows for the parallel synthesis of a large number of compounds. A similar strategy could be envisioned for this compound analogues, where a resin-bound 3-chloroaniline could be acylated with various nitro-substituted acetic acid derivatives, or a resin-bound nitro-acetic acid could be reacted with a library of anilines.

Optimization of this compound Synthetic Yield and Purity

The optimization of synthetic protocols is essential for the efficient and cost-effective production of a target compound. For the synthesis of N-arylacetamides, several parameters can be adjusted to improve yield and purity. A study on the N-acetylation of arylamines promoted by recyclable CuFe2O4 nanoparticles highlights an environmentally benign and efficient method. researchgate.net The use of water as a solvent and a magnetically separable catalyst simplifies the workup and improves the green credentials of the synthesis.

EntryArylamineProductTime (h)Yield (%)
1AnilineN-Phenylacetamide2.598
24-ChloroanilineN-(4-Chlorophenyl)acetamide396
33-ChloroanilineN-(3-Chlorophenyl)acetamide395
44-NitroanilineN-(4-Nitrophenyl)acetamide492

This table presents the results of the N-acetylation of various arylamines using acetic anhydride (B1165640) and CuFe2O4 nanoparticles in water, demonstrating a highly efficient and broadly applicable method for the synthesis of N-arylacetamides. researchgate.net

This compound as a Precursor in Diverse Organic Transformations

The chemical structure of this compound, featuring a nitro group and an amide linkage, makes it a potentially versatile precursor for a range of organic transformations. The nitro group can be readily reduced to an amine, which can then undergo a wide variety of reactions, such as diazotization followed by substitution, or further acylation. The reduction of nitroarenes to aryl amines is a fundamental transformation, and various catalytic systems have been developed for this purpose, including the use of Ag/TiO2 catalysts with NaBH4. mdpi.com

Furthermore, the active methylene (B1212753) group adjacent to the nitro group in the 2-nitroacetamide (B81292) moiety imparts significant reactivity. For instance, nitroacetonitrile, a related compound, is a versatile precursor in the synthesis of energetic materials, highlighting the synthetic potential of the nitro-activated methylene group. nih.govresearchgate.net This group can participate in condensation reactions and serve as a building block for the construction of more complex heterocyclic systems.

A recent study detailed a new process for the synthesis of ketamine starting from 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933) (2-CPNCH). nih.gov In this process, the nitro group of 2-CPNCH is reduced to an amine to form norketamine. nih.gov This showcases a practical application of the reduction of a nitro group in a molecule that also contains a chlorophenyl moiety, a transformation directly applicable to this compound for the synthesis of novel compounds.

Chemical Reactivity and Mechanistic Transformations of N 3 Chlorophenyl 2 Nitroacetamide

Reaction Mechanisms Involving the Nitro and Amide Functionalities

The nitro and amide groups are the most reactive sites in the molecule, influencing its electronic structure and susceptibility to various transformations.

Nucleophilic Attack and Single-Electron Transfer Pathways

The N-(3-Chlorophenyl)-2-nitroacetamide molecule possesses multiple sites susceptible to nucleophilic attack. The carbonyl carbon of the amide is electrophilic, a common feature of carboxylic acid derivatives. libretexts.org However, the reactivity of this site is tempered by the resonance contribution from the adjacent nitrogen atom, which donates electron density to the carbonyl group, thereby reducing its electrophilicity. libretexts.org The nitrogen atom itself is a poor leaving group, making direct nucleophilic acyl substitution at the amide challenging. youtube.com

A more significant pathway for reactivity involves the nitro group. Nitroaromatic compounds are well-known electron acceptors and can undergo single-electron transfer (SET) from a suitable donor to form a nitro radical anion. acs.orgiaea.org This process is a key step in the reduction of nitroaromatics. nih.gov The SET process can be initiated by chemical reductants or through enzymatic pathways involving flavoenzymes. nih.gov The formation of the radical anion, [ArNO₂]•⁻, is often the first step in a cascade of reactions that can lead to further reduced species like nitroso, hydroxylamino, and ultimately amino groups. nih.govmasterorganicchemistry.com The rate of this electron transfer is often linearly dependent on the reduction potential of the specific nitroaromatic compound. nih.gov

The carbon alpha to the nitro group is also activated. The strong electron-withdrawing nature of both the nitro and carbonyl groups increases the acidity of the α-hydrogen, facilitating its removal by a base to form a nitronate anion. This anion is a potent nucleophile, capable of participating in various bond-forming reactions. youtube.com

Electrophilic Substitution Resistance and Regioselectivity

The aromatic ring of this compound is generally resistant to electrophilic aromatic substitution. This is due to the cumulative deactivating effects of its substituents. The chlorine atom, while an ortho-, para-director, is a deactivating group due to its inductive electron withdrawal. The N-acetylnitroacetamide group is strongly deactivating because the lone pair on the amide nitrogen is delocalized onto the adjacent carbonyl and nitro-functionalized side chain, preventing it from effectively donating into the phenyl ring. masterorganicchemistry.com

If an electrophilic substitution reaction were forced to occur, the regioselectivity would be dictated by the directing effects of the existing substituents. The chloro group directs incoming electrophiles to the ortho and para positions (C4, C6, and C2). The amide group is also an ortho-, para-director. masterorganicchemistry.com However, since the para position (C6 relative to the amide) is already occupied by the chloro group, and the ortho positions (C2 and C4) are influenced by both groups, a complex mixture of products would be expected. The most likely positions for substitution would be C4 and C6, which are para and ortho to the chloro group, respectively, and ortho and meta to the amide group. Synthetic strategies to produce 3-chloroaniline (B41212) derivatives often involve nitrating benzene (B151609) first, followed by chlorination (which is directed to the meta position by the nitro group), and then reduction of the nitro group. doubtnut.com This highlights the powerful directing influence of the nitro group over the chloro group in electrophilic substitution.

Alpha-Arylation Reactions of Related Nitroacetamide Structures

The carbon atom positioned between the amide and the nitro group (the α-carbon) is a key site for functionalization. The acidity of the α-proton allows for deprotonation to form a nucleophilic nitronate. This nucleophile can participate in α-arylation reactions, a valuable method for carbon-carbon bond formation. nih.govorganic-chemistry.org

Palladium-catalyzed α-arylation is a widely used method for coupling enolates with aryl halides. nih.govorganic-chemistry.org While nitro compounds can be challenging substrates in these reactions, specific catalytic systems have been developed to facilitate the α-arylation of nitroalkanes and related structures. nih.govnih.gov The mechanism typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by reaction with the nitronate and subsequent reductive elimination to yield the α-arylated product and regenerate the catalyst. nih.gov However, the reactivity of nitronates in these systems can be complex; their "hard" nucleophilic character can lead to slow reductive elimination, and coordination of the palladium to the nitro group's oxygen atoms can be a competing, non-productive pathway. nih.govnih.gov

Transition-metal-free methods for the α-arylation of related nitro-carbonyl compounds, such as α-nitroketones, have also been developed using diaryliodonium salts as the aryl source. rsc.org This demonstrates that the nucleophilic character of the α-carbon can be exploited under various reaction conditions to form new carbon-carbon bonds.

Photochemical Reactivity of this compound

The photochemical behavior of this compound is expected to be dominated by the nitroaromatic moiety. Nitroaromatic compounds are known to undergo a variety of photochemical transformations upon absorption of UV light. researchgate.netacs.org A common pathway involves the excitation of the nitro group to a triplet state. researchgate.net This excited state is a powerful oxidant and can abstract a hydrogen atom, often from an ortho-substituted alkyl group, leading to intramolecular rearrangement products. dtic.mil

For 2-nitrobenzyl compounds, photoexcitation leads to the formation of an aci-nitro intermediate, which is a key species in the pathway to product release. acs.org While this compound lacks an ortho-substituent for this specific type of intramolecular hydrogen abstraction, the excited nitro group can still participate in intermolecular reactions or undergo photoreduction. The photochemistry of nitroaromatic compounds is highly dependent on the solvent environment. researchgate.netacs.org For instance, solvent polarity can significantly affect the energy levels of the excited singlet and triplet states, thereby influencing the competition between different photochemical pathways like intersystem crossing and dissociation. researchgate.netacs.org

Electrochemical Behavior of this compound

The electrochemical behavior of this compound is primarily characterized by the reduction of the nitro group. This is a general feature of nitroaromatic compounds, which are readily reduced at an electrode surface. researchgate.net The process typically occurs in multiple steps. In aprotic or alkaline media, the first step is a reversible one-electron reduction to form the nitro radical anion (ArNO₂•⁻). scielo.br This can be followed by a second one-electron reduction to form a dianion. scielo.br

Cyclic voltammetry (CV) is a standard technique used to study these processes. nih.gov A typical cyclic voltammogram for a nitroaromatic compound shows a reversible or quasi-reversible cathodic peak corresponding to the formation of the radical anion. scielo.br The exact reduction potential is influenced by the other substituents on the aromatic ring. Electron-withdrawing groups generally make the reduction potential less negative (easier reduction), while electron-donating groups have the opposite effect. The position of the nitro group on the ring also affects the electron transfer energetics. researchgate.net The reduction of nitroaromatics can be used for quantitative analysis, with sensors being developed for the detection of compounds like nitrobenzene. researchgate.net In some cases, metal mediators like titanium complexes can be used to facilitate the electrochemical reduction of nitro groups to amines. acs.org

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Thermodynamic analysis focuses on the energy changes during a reaction. The thermal decomposition of nitroaromatic compounds, for example, is a highly exothermic process, releasing significant amounts of heat. tamu.edu Studies on compounds like 2-nitrotoluene (B74249) show that decomposition can be autocatalytic, proceeding through an induction phase followed by acceleration. tamu.edu The activation energy for the initial decomposition step of 2-nitrotoluene has been determined to be in the range of 170-174 kJ/mol. tamu.edu The thermal stability of nitroaromatics is largely dictated by the strength of the C-NO₂ bond. tamu.edudtic.mil The kinetics of thermal decomposition are complex and can be initiated by the breaking of the C-NO₂ bond or by reactions involving other substituents on the ring. dtic.mildtic.milacs.org

The following table presents representative kinetic data for the decomposition of a related nitroaromatic compound to illustrate the parameters involved in such analyses.

Table 1: Kinetic Parameters for the Thermal Decomposition of 2-Nitrotoluene tamu.edu
PhaseReaction OrderActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Induction PhaseZero170-1741011.6 - 1011.7

In-Depth Analysis of this compound Reveals Data Scarcity in Key Reactivity Areas

A thorough investigation into the chemical reactivity and mechanistic transformations of this compound has revealed a significant gap in publicly available scientific literature. Specifically, detailed research findings and data pertaining to the kinetic isotope effects and solvation effects on this compound's reactions appear to be unpublished or not widely disseminated.

Despite extensive searches of chemical databases and scholarly articles, no specific studies detailing the kinetic isotope effects in reactions involving this compound were found. Such studies are crucial for understanding reaction mechanisms, as they involve replacing an atom in the reactant with one of its heavier isotopes to observe changes in reaction rates. This analysis helps to determine whether a particular bond to that atom is broken in the rate-determining step of the reaction. The absence of this data for this compound means that a fundamental aspect of its reaction mechanisms remains unexplored.

Similarly, a comprehensive search yielded no specific data on the solvation effects on the reactivity of this compound. Solvation studies are essential for understanding how the solvent environment influences reaction rates and pathways. Factors such as solvent polarity, proticity, and viscosity can have a profound impact on the stability of reactants, transition states, and products. Without experimental data, any discussion of how different solvents might alter the reactivity of this compound would be purely speculative.

While general principles of kinetic isotope and solvation effects are well-established for related functional groups like nitroalkanes and anilides, the strict focus on this compound, as requested, prevents the extrapolation of data from other compounds. The specific electronic and steric influences of the 3-chlorophenyl and nitroacetamide moieties combined are unique, and their precise impact on reactivity can only be determined through direct experimental investigation.

Advanced Structural Elucidation and Conformational Analysis of N 3 Chlorophenyl 2 Nitroacetamide

Crystallographic Studies of N-(3-Chlorophenyl)-2-nitroacetamide and its Derivatives

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For derivatives of N-aryl-acetamides, this technique reveals key structural parameters such as bond lengths, bond angles, and torsion angles, which dictate the molecule's conformation.

While the specific crystal system and space group for this compound are undetermined, related compounds offer insight into potential packing symmetries. For instance, N'-Acetyl-N'-phenyl-2-naphthohydrazide crystallizes in the triclinic space group P-1, while the title benzamide (B126) in another study crystallizes in the monoclinic space group P 21/c. eurjchem.comresearchgate.net The crystal structure of N-(1R)-1-(4-methoxyphenyl)ethyl]-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide was found to be monoclinic, with the space group P21. mdpi.com The unit cell parameters for such compounds are highly specific to the substituent groups and the resulting packing arrangement.

Based on analyses of similar structures, the amide linkage in this compound is expected to be nearly planar. In a comparable molecule, 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, the central amide fragment is essentially planar. nih.govresearchgate.net The dihedral angle between the phenyl ring and the amide plane is a critical conformational parameter. In the aforementioned benzamide derivative, the dihedral angle between the benzene (B151609) ring and the amide plane is 46.66 (9)°. nih.govresearchgate.net For this compound, this angle will be influenced by the electronic and steric effects of the chlorine substituent and the nitroacetamide group.

Table 1: Representative Crystallographic Data for Analogous Amide Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
N'-Acetyl-N'-phenyl-2-naphthohydrazideTriclinicP-18.9164(7)9.7058(9)17.7384(12)88.308(7)89.744(6)86.744(7) eurjchem.comresearchgate.net
2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamideMonoclinicP 21/c10.4122(7)12.9613(7)15.5518(10)90103.644(8)°90 researchgate.net
N-[(1R)-1-(4-Methoxyphenyl)ethyl]-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamideMonoclinicP2113.491(1)9.2746(6)15.050(2)90103.644(8)90 mdpi.com

This table presents data for analogous compounds to illustrate typical crystallographic parameters.

A predominant structural feature in molecules containing both N-H and nitro groups is the formation of intramolecular hydrogen bonds. In the case of this compound, a hydrogen bond between the amide hydrogen (N-H) and one of the oxygen atoms of the ortho-nitro group is highly probable. This interaction would lead to the formation of a stable six-membered ring, significantly influencing the molecule's conformation.

Studies on related structures, such as N-(2-phenylethyl)nitroaniline derivatives, consistently show the presence of an intramolecular N-H···O hydrogen bond between an amine and an adjacent nitro group. nih.govnih.gov This interaction is a key factor in determining the planarity and rigidity of the molecular backbone. Similarly, in 2'-aminoacetophenone (B46740) derivatives, intramolecular hydrogen bonding plays a crucial role in their photophysical properties, indicating a strong and conformation-defining interaction. nih.gov The presence of such a bond in this compound would fix the orientation of the nitroacetamide side chain relative to the amide bond.

Beyond the intramolecular interactions, the amide N-H group and the oxygen atoms of the nitro and carbonyl groups are prime candidates for forming intermolecular hydrogen bonds. The most common motif involves the amide N-H group of one molecule donating a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring molecule. This interaction typically results in the formation of one-dimensional chains or dimeric structures.

In the crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, molecules are linked by N-H⋯O hydrogen bonds, forming chains that propagate through the crystal. nih.govresearchgate.net Similarly, in various N-(2-phenylethyl)nitroaniline derivatives, intermolecular N-H⋯O hydrogen bonds link molecules into dimers. nih.gov These strong, directional interactions are fundamental to the supramolecular assembly of amide-containing compounds. Weak C-H···O hydrogen bonds often provide additional stabilization to these networks. nih.govnih.gov

The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov The electron-withdrawing nature of the phenyl ring can create a region of positive electrostatic potential (a σ-hole) on the outer side of the chlorine atom, allowing it to interact favorably with nucleophilic atoms like oxygen.

In the crystal packing of this compound, C–Cl⋯O interactions involving the oxygen atoms of the nitro or carbonyl groups are plausible. The strength of these halogen bonds is tunable and can be significantly influenced by the electronic environment. researchgate.net Studies on co-crystals of sulfonamides with halogen bond donors show that interactions between a halogen and an oxygen or nitrogen atom are common. nih.gov Additionally, C–Cl⋯Cl interactions (Type II) can occur, where the positive σ-hole of one chlorine atom interacts with the negative equatorial region of another, further stabilizing the crystal lattice. nih.gov

The aromatic phenyl ring in this compound is capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-system of one ring and the electron-deficient σ-framework of another, are crucial in the packing of many aromatic compounds. mdpi.com

In related crystal structures, π-π stacking interactions are frequently observed, often with centroid-centroid distances in the range of 3.5 to 4.0 Å. nih.govnih.gov For instance, in N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, π-π stacking interactions with a centroid-centroid distance of 3.67 Å are a predominant force in the crystal assembly. nih.gov The geometry of these interactions can be either face-to-face or, more commonly, offset (slipped-stack), which maximizes attractive forces while minimizing steric repulsion. The presence and geometry of π-stacking in this compound would depend on the steric hindrance from the substituents and the dominant influence of the stronger hydrogen and halogen bonds.

Intermolecular Interactions and Crystal Packing Motifs

C–H⋯O and C–H⋯π Interactions

A detailed analysis of C–H⋯O and C–H⋯π interactions is not possible without crystallographic data for this compound. Such an analysis would require precise information on bond distances and angles between the C-H donors and the oxygen or phenyl ring acceptors, which can only be obtained through single-crystal X-ray diffraction studies.

Conformational Analysis of this compound in Solution and Solid State

A comparative conformational analysis between the solution and solid states necessitates both NMR spectroscopic data for the solution state and X-ray crystallographic data for the solid state. As neither has been found in the public domain for this specific compound, this analysis cannot be performed.

Polymorphism Studies of this compound

No studies on the potential polymorphism of this compound have been identified. The investigation of polymorphism requires screening for different crystalline forms under various crystallization conditions, followed by characterization using techniques such as X-ray powder diffraction and differential scanning calorimetry, none of which have been reported for this compound.

Spectroscopic Methodologies for Characterization of N 3 Chlorophenyl 2 Nitroacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within N-(3-Chlorophenyl)-2-nitroacetamide can be determined.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton (N-H), and the methylene (B1212753) protons of the nitroacetamide group. The chemical shifts are influenced by the electronic environment of each proton.

The aromatic region would likely show a complex pattern due to the meta-substitution of the chlorophenyl ring. The proton at the C2 position, being ortho to the chlorine and meta to the amide group, is anticipated to appear as a singlet or a narrow triplet. The protons at C4, C5, and C6 would give rise to a multiplet.

The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene protons (CH₂) adjacent to the nitro group are expected to produce a singlet in the downfield region due to the strong electron-withdrawing nature of the nitro group.

Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (C2)~7.7t
Aromatic-H (C4, C6)~7.3-7.5m
Aromatic-H (C5)~7.1-7.2m
NH~8.5-9.5br s
CH₂~4.5-5.0s

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions. t = triplet, m = multiplet, br s = broad singlet, s = singlet.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule.

The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift. The carbons of the aromatic ring will appear in the typical aromatic region, with their shifts influenced by the chloro and amide substituents. The carbon attached to the chlorine atom (C3) will be shifted downfield, while the methylene carbon (CH₂) will be influenced by the adjacent nitro group.

A study on N-(mono-substituted-phenyl)acetamides has shown that the chemical shifts of C-1 and C=O carbons follow a more or less consistent trend with substitution. znaturforsch.com This allows for a reasonable prediction of the ¹³C NMR spectrum for the title compound.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O~165-170
Aromatic C-1 (C-NH)~138-140
Aromatic C-3 (C-Cl)~133-135
Aromatic C-5~125-127
Aromatic C-2~120-122
Aromatic C-4~118-120
Aromatic C-6~117-119
CH₂~75-80

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the carbonyl group (C=O) of the amide, the nitro group (NO₂), and the C-Cl bond. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching of the secondary amide (Amide I band) is expected around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated to be in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring, which often give strong Raman signals.

Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-HStretching3300-3500Weak
Aromatic C-HStretching3000-3100Strong
C=O (Amide I)Stretching1650-1680Moderate
N-H (Amide II)Bending1510-1550Moderate
NO₂Asymmetric Stretching1500-1570Strong
NO₂Symmetric Stretching1300-1370Strong
C-NStretching1200-1350Moderate
C-ClStretching600-800Strong

Mass Spectrometry for Fragmentation Pattern Analysis and Degradation Product Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of fragments corresponding to the 3-chloroaniline (B41212) moiety and the 2-nitroacetyl moiety. Further fragmentation could involve the loss of the nitro group and the chlorine atom. Analysis of related compounds such as 4'-Bromo-2'-nitroacetanilide from the NIST WebBook suggests characteristic fragmentation pathways for such structures. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Structure Predicted m/z
Molecular Ion [M]⁺[C₈H₇ClN₂O₃]⁺214/216
[M - NO₂]⁺[C₈H₇ClN]⁺168/170
[M - CH₂NO₂]⁺[C₇H₅ClNO]⁺154/156
[3-chlorophenyl]⁺[C₆H₄Cl]⁺111/113
[3-chloroaniline]⁺[C₆H₆ClN]⁺127/129

Note: The presence of chlorine will result in isotopic peaks (M and M+2) in a roughly 3:1 ratio.

UV-Vis Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The presence of the nitro group, a strong chromophore, will likely cause a bathochromic (red) shift in the absorption maxima. The UV-Vis absorption spectra of various nitro compounds often show characteristic absorption bands. researchgate.netresearchgate.net

Predicted UV-Vis Absorption Maxima (λmax) for this compound

Transition Predicted λmax (nm) Solvent
π → π* (Aromatic)~250-280Ethanol/Methanol
n → π* (Carbonyl)~300-330Ethanol/Methanol

Advanced Spectroscopic Techniques for this compound Analysis

For a more in-depth structural analysis, several advanced spectroscopic techniques could be employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would definitively establish the connectivity between protons and carbons, confirming the assignments made from 1D NMR spectra.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

These advanced methods, in conjunction with the fundamental spectroscopic techniques, would provide a comprehensive and unambiguous characterization of this compound.

Computational and Theoretical Investigations on N 3 Chlorophenyl 2 Nitroacetamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the electronic structure and properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular behavior at the atomic level. For a molecule like N-(3-Chlorophenyl)-2-nitroacetamide, these calculations can elucidate its stability, reactivity, and potential for various applications by modeling its electron distribution and energy states.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands out as a powerful and widely used quantum chemical method. It is based on the principle that the total energy of a system is a functional of its electron density. This approach offers a balance between computational cost and accuracy, making it ideal for studying medium-sized organic molecules such as this compound. DFT calculations can predict a wide array of properties, from molecular geometry to electronic and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, this analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-7.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)5.4

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from a DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Typically, red regions signify areas of high electron density and negative electrostatic potential, which are prone to electrophilic attack. Blue regions, on the other hand, denote areas of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitro and amide groups in red, and potentially the hydrogen atom of the amide group in blue, providing a clear visual guide to its reactive sites.

Nonlinear Optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. DFT calculations can be employed to predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system often enhances NLO properties.

A computational study of this compound would involve calculating these parameters to assess its potential as an NLO material. The nitro group (electron-withdrawing) and the chlorophenyl ring could contribute to a significant NLO response.

Quantum Chemical Descriptors for Reactivity and Bioactivity

Beyond FMO analysis, DFT provides a suite of quantum chemical descriptors that quantify a molecule's reactivity and potential bioactivity. These descriptors are derived from the conceptual framework of DFT and include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) measures a molecule's ability to attract electrons.

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution.

Global Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, where they can be correlated with biological activity.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorFormulaHypothetical Value
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.8 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.7 eV
Global Softness (S)1/(2η)0.185 eV⁻¹

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities over time.

For this compound, MD simulations would be invaluable for understanding its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations can map out the potential energy surface to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can explicitly model the effects of a solvent on the molecule's structure and dynamics. By surrounding the molecule with solvent molecules (e.g., water), these simulations can provide insights into how solvation influences its conformational preferences and the accessibility of its reactive sites. This is particularly important for predicting its behavior in a biological environment.

Chemoinformatics and Virtual Screening Approaches for this compound Derivatives

Chemoinformatics combines computer science and chemistry to analyze large sets of chemical data, transforming it into knowledge for applications like drug discovery. nih.govpsu.edu For a scaffold like this compound, chemoinformatic methods are essential for designing and evaluating derivatives to identify those with potentially enhanced activity or desired properties. This process is often driven by virtual screening, a computational technique to search large libraries of molecules for those that are most likely to bind to a biological target. azolifesciences.com

Library Design and Chemoinformatic Profiling: The first step involves creating a virtual library of derivatives. This can be done by enumerating various substituents at different positions on the this compound scaffold. Chemoinformatic tools are then used to calculate a wide range of molecular descriptors for each derivative (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors). These descriptors are used to filter the library, ensuring that the derivatives have drug-like properties and are likely to have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. nih.govlongdom.org

Ligand-Based Virtual Screening (LBVS): If a set of compounds with known activity against a target is available, LBVS methods can be used.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties (descriptors) of a molecule and its biological activity. longdom.orgnih.gov For derivatives of this compound, a QSAR model could be built to predict the activity of new, unsynthesized compounds. nih.gov This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov Studies on other chloro-phenyl or quinoline-containing compounds have successfully used QSAR to predict properties like toxicity. crpsonline.comresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic groups) required for biological activity. This model can be generated from a set of active molecules and then used to rapidly screen large databases for compounds that match the pharmacophore.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBVS is a powerful approach.

Molecular Docking: This is the most common SBVS technique. youtube.com It involves computationally placing each molecule from the virtual library into the binding site of the target protein. nih.gov An energy-based scoring function is then used to estimate the binding affinity, ranking the compounds from most to least likely to be active. frontiersin.org This method allows for the identification of novel chemical scaffolds and the prediction of specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding.

The top-ranked compounds from either LBVS or SBVS, often referred to as "hits," are then selected for experimental testing to validate their predicted activity. youtube.com

Illustrative Data: Virtual Screening Results

The following table illustrates the type of data that would be generated from a structure-based virtual screening campaign of this compound derivatives against a hypothetical protein target. Note: This data is hypothetical and for illustrative purposes only.

Compound IDDocking Score (kcal/mol)Predicted IC₅₀ (µM)Key Interacting Residues
Derivative-001-9.80.55His234, Tyr99, Met154
Derivative-002-9.50.98His234, Phe140, Met154
Derivative-003-9.11.52Tyr99, Trp210
Derivative-004-8.73.40His234, Leu167
This compound-7.215.6His234

Structure Activity Relationship Sar Studies of N 3 Chlorophenyl 2 Nitroacetamide Analogues

Systematic Modification of the Chlorophenyl Moiety and its Impact on Activity

The chlorophenyl group of N-(3-Chlorophenyl)-2-nitroacetamide is a key determinant of its biological profile. The position and nature of substituents on this aromatic ring can significantly influence the compound's interaction with its biological target.

Systematic studies on related N-arylcinnamamides have shown that the introduction of a chlorine atom can significantly enhance antimicrobial activity. mdpi.com In these studies, it was observed that moving from an unsubstituted phenyl ring to a 4-chlorophenyl or a 3,4-dichlorophenyl ring led to a notable increase in efficacy against various bacterial strains, including resistant ones. mdpi.com This suggests that the electronic and steric properties of the chlorine atom are crucial for activity.

Applying these findings to this compound, modifications to the chlorophenyl moiety can be hypothesized to have the following impacts:

Position of the Chlorine Atom: The location of the chlorine atom at the meta-position (position 3) is specific. Moving it to the ortho- (position 2) or para- (position 4) position would likely alter the molecule's conformation and its ability to fit into a binding pocket. Comparative studies with 2-chloro and 4-chloro analogues would be necessary to determine the optimal position for the chloro substituent.

Introduction of Additional Substituents: The addition of a second chlorine atom, for instance, to create a 3,4-dichloro or 3,5-dichloro analogue, could further enhance activity, as has been observed in other series of N-aryl compounds. mdpi.com Other electron-withdrawing groups, such as trifluoromethyl (-CF3) or nitro (-NO2), could also be explored. The presence of electron-withdrawing groups on the phenyl ring has been shown to be favorable for the activity of some bioactive amides.

Replacement of the Chlorine Atom: Substituting the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) would allow for a fine-tuning of the electronic and lipophilic properties of the molecule. Fluorine, being a small and highly electronegative atom, can alter the metabolic stability and binding interactions. Larger halogens like bromine and iodine would increase lipophilicity, which could impact cell permeability and target engagement.

The following table illustrates a hypothetical SAR for modifications on the chlorophenyl ring, based on general principles observed in related compound series.

Compound Modification Hypothetical Impact on Activity
Analogue 12-ChlorophenylPotentially reduced activity due to steric hindrance.
Analogue 24-ChlorophenylActivity may be retained or slightly altered.
Analogue 33,4-DichlorophenylPotentially increased activity due to enhanced electronic and lipophilic character. mdpi.com
Analogue 43-FluorophenylMay alter binding and metabolic stability.
Analogue 53-BromophenylIncreased lipophilicity may enhance or decrease activity depending on the target.

Derivatization Strategies on the Nitroacetamide Core and Substituent Effects

Alpha-Substituents: Introducing substituents at the carbon atom alpha to the carbonyl and nitro groups can have a profound impact on activity. Small alkyl groups (e.g., methyl, ethyl) could provide beneficial steric interactions within a binding site. However, larger or more polar groups might be detrimental.

Modification of the Amide Linker: The amide bond is crucial for maintaining the structural integrity of the molecule. While complete replacement is a drastic change, modifications such as N-methylation could be explored. This would remove the hydrogen bond donor capability of the amide nitrogen, which could be either beneficial or detrimental depending on the specific interactions with the biological target.

Alterations to the Nitro Group: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its replacement with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO2R) would be a key derivatization strategy to probe the electronic requirements for activity.

The following table provides a hypothetical overview of derivatization strategies for the nitroacetamide core.

Compound Modification Hypothetical Impact on Activity
Analogue 6α-methyl-N-(3-chlorophenyl)-2-nitroacetamideMay enhance activity through favorable steric interactions.
Analogue 7N-(3-chlorophenyl)-N-methyl-2-nitroacetamideLoss of H-bond donor may decrease activity.
Analogue 82-cyano-N-(3-chlorophenyl)acetamideCyano group as a nitro bioisostere could retain or modify activity.
Analogue 9N-(3-chlorophenyl)-2-(methylsulfonyl)acetamideSulfonyl group as a nitro bioisostere could alter electronic and solubility properties.

Bioisosteric Modifications of this compound

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, bioisosteric modifications can be considered for both the chlorophenyl moiety and the nitroacetamide core.

Bioisosteres for the Chlorophenyl Ring: The 3-chlorophenyl group can be replaced by other aromatic or heteroaromatic rings that mimic its size, shape, and electronic properties. For example, a pyridyl ring (e.g., 5-chloropyridin-3-yl) would introduce a nitrogen atom, altering the compound's polarity and potential for hydrogen bonding. Thienyl or furanyl rings are other common bioisosteres for a phenyl ring.

Bioisosteres for the Nitroacetamide Moiety: The nitro group is often considered a liability in drug design due to potential toxicity. Its replacement with other strongly electron-withdrawing groups is a common strategy. As mentioned earlier, cyano (-CN) and sulfonyl (-SO2R) groups are classic bioisosteres for a nitro group. Another approach could be the use of a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) ring system, which can mimic the electronic and steric properties of the nitroacetamide functionality.

A hypothetical table of bioisosteric modifications is presented below.

Compound Bioisosteric Replacement Rationale
Analogue 10N-(5-chloropyridin-3-yl)-2-nitroacetamidePyridyl ring as a bioisostere for the chlorophenyl ring to improve solubility and binding.
Analogue 11N-(3-chlorophenyl)acetamide-2-sulfonamideSulfonamide group as a bioisostere for the nitroacetamide to potentially reduce toxicity and improve physicochemical properties.
Analogue 123-(3-chlorophenyl)-5-(nitromethyl)-1,2,4-oxadiazoleOxadiazole ring as a bioisostere for the amide bond to improve metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of this compound derivatives, a QSAR study would involve the following steps:

Data Set Generation: A series of analogues would be synthesized and their biological activities determined experimentally. nih.gov

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields). shd-pub.org.rs

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a QSAR model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques. nih.gov

A well-validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov For instance, a QSAR model might reveal that the biological activity is positively correlated with the lipophilicity of the substituent on the phenyl ring and negatively correlated with its steric bulk.

Rational Design Principles for this compound Analogues

Based on the SAR, derivatization, and bioisosteric modification strategies discussed, a set of rational design principles for novel this compound analogues can be formulated:

Optimize the Phenyl Ring Substitution: The 3-chloro substitution appears to be important. Further exploration of di-substituted phenyl rings (e.g., 3,4-dichloro, 3,5-dichloro) is warranted. mdpi.com The introduction of small, electron-withdrawing groups at other positions could also be beneficial.

Fine-Tune the Acidity and Hydrogen Bonding of the Core: The nitroacetamide moiety is a key pharmacophore. Subtle modifications, such as alpha-substitution or replacement of the nitro group with bioisosteres like a cyano or sulfonyl group, should be investigated to modulate the electronic properties and potential for hydrogen bonding.

Explore Heterocyclic Analogues: Replacing the chlorophenyl ring with heteroaromatic rings like pyridine (B92270) or thiophene (B33073) could lead to analogues with improved physicochemical properties and novel interactions with the biological target.

Integrate Computational Modeling: QSAR and molecular docking studies should be used to guide the design of new analogues, allowing for the pre-selection of compounds with a higher probability of success. researchgate.netresearchgate.net

By systematically applying these design principles, it is possible to develop new this compound analogues with enhanced potency, selectivity, and drug-like properties.

Mechanistic Biological Activity of N 3 Chlorophenyl 2 Nitroacetamide in Vitro Studies

Enzyme Inhibition Studies of N-(3-Chlorophenyl)-2-nitroacetamide Derivatives

No published studies were found that investigated the enzyme inhibitory activities of this compound or its derivatives.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Mechanisms

There is no available scientific literature or data regarding the inhibitory effects or mechanisms of action of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Mechanisms

No research has been published detailing the in vitro inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes by this compound.

Enzyme Kinetics of this compound Interactions

Due to the lack of studies on its enzyme inhibitory activity, there is no available data on the enzyme kinetics of interactions between this compound and any enzymatic target.

Protein-Ligand Docking Simulations to Elucidate Binding Modes

No computational studies, including protein-ligand docking simulations, have been published to elucidate the potential binding modes of this compound with any protein targets.

Antimicrobial Activity Mechanisms in Vitro

There are no published research articles detailing the in vitro antimicrobial activity of this compound against any bacterial or fungal strains, and consequently, no information on its potential mechanisms of antimicrobial action.

No Published Research Found on the Mechanistic Biological Activity of this compound

Despite a comprehensive search of available scientific literature, no specific in vitro studies detailing the mechanistic biological activity of the chemical compound this compound were identified. Consequently, the generation of an article focusing on its modulation of signal transduction pathways, including apoptosis and oxidative stress, its receptor binding properties, or its use as a chemical probe, is not possible at this time due to the absence of published research data.

Information available for structurally related but distinct compounds, such as N-(3-chlorophenyl)-2-nitrobenzamide hydrate, cannot be extrapolated to this compound due to differences in their chemical structures which would likely result in different biological activities.

Without any dedicated research on this compound, the following key areas of inquiry, as outlined in the request, remain unaddressed in the scientific literature:

Advanced Analytical Methodologies for N 3 Chlorophenyl 2 Nitroacetamide

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are paramount for the separation and quantification of N-(3-Chlorophenyl)-2-nitroacetamide from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a primary choice for the analysis of this compound due to the compound's moderate polarity. A C18 column is typically effective for separation. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. For instance, using a slightly acidic mobile phase can suppress the ionization of any acidic or basic functional groups, leading to better chromatographic performance.

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and the nitro group in the molecule are strong chromophores. A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. For more sensitive and selective detection, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is employed.

A hypothetical HPLC method for the analysis of this compound is outlined below:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of thermally stable and volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is also possible. A common approach involves the use of a capillary column with a non-polar or medium-polarity stationary phase.

Electron Capture Detection (ECD) is particularly sensitive for halogenated and nitro-containing compounds, making it an excellent choice for detecting this compound. For structural confirmation and higher selectivity, GC coupled with mass spectrometry (GC-MS) is the preferred method. nih.govnih.gov In GC-MS, the compound is separated by the GC and then fragmented and detected by the mass spectrometer, providing a unique fragmentation pattern that can be used for identification. mdpi.com

A potential GC-MS method for the analysis of this compound could be as follows:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Mass Range 50-400 m/z

Electrophoretic Methods

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography. Micellar Electrokinetic Capillary Chromatography (MECC) is a mode of CE that can be used to separate neutral compounds like this compound. nih.gov In MECC, a surfactant is added to the buffer above its critical micelle concentration. The micelles act as a pseudostationary phase, and separation is based on the differential partitioning of the analyte between the micelles and the surrounding buffer.

The use of an electrolyte containing sodium dodecyl sulfate (B86663) (SDS) with direct UV detection is a common approach for the analysis of nitroaromatic compounds. nih.gov The high resolving power and short analysis times of CE make it a valuable tool for the analysis of this compound. acs.org

Calorimetric Studies of Reactions Involving this compound

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of materials. For this compound, DSC can be used to determine its melting point, purity, and thermal stability. The presence of a nitro group suggests that the compound may be thermally sensitive, and DSC can be used to investigate its decomposition behavior. acs.org

By heating a small sample of the compound at a constant rate, a thermogram is generated that shows heat flow as a function of temperature. An endothermic peak would indicate melting, while exothermic peaks would suggest decomposition. Such studies are crucial for understanding the potential hazards associated with the handling and storage of the compound. Non-isothermal differential thermal analysis can also be employed to study the thermal reactivity of nitro compounds. nih.gov

Method Validation for Quantitative Analysis of this compound

For any quantitative analytical method, validation is essential to ensure its reliability and accuracy. The validation of an HPLC or GC method for this compound would typically involve the assessment of the following parameters, in line with ICH guidelines: nih.gov

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, such as impurities or degradation products.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of typical validation parameters for an HPLC method is provided in the table below:

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Impurity Profiling of this compound Batches

Impurity profiling is the identification and quantification of impurities in a substance. For this compound, impurities can arise from the synthesis process (e.g., starting materials, by-products, intermediates) or from degradation. acs.org

A combination of analytical techniques is often used for comprehensive impurity profiling. HPLC with a photodiode array detector (HPLC-PDA) is a powerful tool for detecting and tentatively identifying impurities based on their UV spectra. For definitive identification, LC-MS/MS is the method of choice. nih.gov By comparing the mass spectra of the impurities with those of known compounds or by interpreting the fragmentation patterns, the structures of the impurities can be elucidated.

Potential impurities in a batch of this compound could include:

Unreacted 3-chloroaniline (B41212)

Isomers of the final product (e.g., N-(2-chlorophenyl)-2-nitroacetamide, N-(4-chlorophenyl)-2-nitroacetamide)

By-products from side reactions during synthesis

Degradation products formed during storage

A systematic approach to impurity profiling involves developing a high-resolution separation method capable of resolving the main component from all potential impurities, followed by the use of mass spectrometry for structural characterization.

Future Research Directions and Emerging Opportunities for N 3 Chlorophenyl 2 Nitroacetamide

Exploration of Undiscovered Reactivity Pathways

The N-(3-Chlorophenyl)-2-nitroacetamide molecule possesses several reactive sites that could lead to a variety of chemical transformations. The nitro group, for instance, is a versatile functional group that can undergo reduction to an amine, which in turn can be a precursor for the synthesis of a wide array of heterocyclic compounds. The amide linkage offers another point for chemical modification, including hydrolysis or conversion to other functional groups. The chloro-substituted phenyl ring can participate in various substitution and coupling reactions, allowing for the introduction of diverse molecular fragments. Future research is expected to systematically explore these reactivity pathways to generate novel derivatives with potentially interesting properties.

Integration into Synthetic Biology and Chemical Biology Tools

The fields of synthetic and chemical biology rely on small molecules to probe and manipulate biological systems. The this compound scaffold could be a valuable starting point for the development of new chemical tools. For example, by attaching fluorescent tags or reactive handles, derivatives of this compound could be used to label specific proteins or cellular compartments. Furthermore, its potential biological activity could be harnessed to create molecular switches or modulators of cellular pathways, which are essential tools for understanding complex biological processes.

Advanced Computational Toxicology and Mechanistic Predictions

Before any compound can be considered for practical applications, a thorough understanding of its toxicological profile is essential. Advanced computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be employed to predict the potential toxicity of this compound and its derivatives. These in silico studies can help to identify potential adverse effects and guide the design of safer analogues. Furthermore, computational modeling can provide insights into the potential mechanisms of action by which this compound might exert biological effects, accelerating the process of drug discovery and development.

Novel Applications in Chemo-Sensory Systems

The interaction of small molecules with sensory receptors is the basis of our senses of taste and smell. The structure of this compound, with its combination of aromatic and polar groups, suggests that it could interact with chemosensory receptors. Future research could investigate whether this compound or its derivatives elicit any specific sensory responses. Such studies could lead to the discovery of new flavor compounds, fragrances, or sensory modulators.

Drug Repurposing Strategies Utilizing the this compound Scaffold

Drug repurposing, the process of finding new uses for existing compounds, is a cost-effective strategy for drug development. The this compound scaffold is present in various molecules that have been investigated for a range of biological activities. Systematic screening of this compound against a wide variety of biological targets could uncover unexpected therapeutic potential. For instance, its structural similarity to known enzyme inhibitors or receptor ligands might suggest its utility in treating diseases ranging from infectious diseases to neurological disorders. This approach could significantly shorten the timeline and reduce the cost of bringing a new therapeutic agent to the market.

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